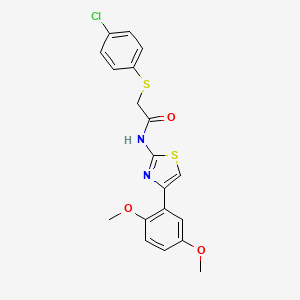

2-((4-chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide

Descripción

2-((4-Chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a sulfur-linked 4-chlorophenyl group and a 4-(2,5-dimethoxyphenyl)-substituted thiazole core. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c1-24-13-5-8-17(25-2)15(9-13)16-10-27-19(21-16)22-18(23)11-26-14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKJQZPDTIKDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction where a chlorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as Suzuki coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed Suzuki coupling with boronic acids.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

2-((4-chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of structurally related acetamide derivatives highlights critical distinctions in biological activity, physicochemical properties, and synthetic pathways:

Structural and Functional Group Variations

Physicochemical Properties

- logP: The 4-chlorophenylthio group in the target compound likely raises logP compared to non-thio derivatives, balancing solubility and lipophilicity for optimal bioavailability .

Research Findings and Implications

- Antimicrobial Optimization : Structural analogs with halogen and nitro groups (e.g., SP4–SP12) outperform methoxy-substituted derivatives in antimicrobial assays, indicating that the target compound’s activity may depend on substituent balance .

- Crystallography : Twisted conformations (e.g., in ) highlight the role of steric effects in acetamide derivatives, which could influence the target compound’s stability and interactions.

Actividad Biológica

2-((4-chlorophenyl)thio)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and anticonvulsant activities.

Chemical Structure and Properties

- IUPAC Name : 2-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

- Molecular Formula : C16H16ClN2O3S

- Molecular Weight : 420.9 g/mol

- CAS Number : 895471-55-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety plays a crucial role in mediating these interactions, often involving enzyme inhibition or modulation of signal transduction pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and influencing various metabolic pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain thiazole derivatives possess MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. In vitro studies have demonstrated that:

- Cytotoxicity : The IC50 values for various thiazole derivatives against cancer cell lines can be as low as 1.61 µg/mL, indicating potent cytotoxic effects . The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity.

Anticonvulsant Activity

Some derivatives of thiazole have shown promising results in anticonvulsant assays:

- Protection Against Seizures : Certain compounds have been reported to eliminate the tonic extensor phase in animal models, providing 100% protection against induced seizures .

Table 1: Summary of Biological Activities

| Activity Type | Example Compounds | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Thiazole Derivatives | MIC: 0.22 μg/mL | Effective against Staphylococcus spp. |

| Antitumor | Various Thiazoles | IC50: 1.61 µg/mL | Potent against multiple cancer cell lines |

| Anticonvulsant | Selected Derivatives | ED100% protection in models | Effective in seizure models |

Case Studies

- Antimicrobial Study :

- Antitumor Research :

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Maintain 60–80°C during thioether bond formation to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the thiazole ring .

- Reaction time : Monitor progress via TLC; typical thiazole cyclization takes 8–12 hours .

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) via HPLC .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns on the thiazole and phenyl rings. The thioether (–S–) linkage is identified by deshielded protons near 3.5–4.0 ppm .

- Mass Spectrometry (MS) :

- FT-IR :

- Amide C=O stretch at ~1650–1680 cm⁻¹ and aromatic C–Cl absorption at 750–800 cm⁻¹ .

Advanced: How do substituents (e.g., chloro, methoxy) influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- 4-Chlorophenyl group : Enhances lipophilicity, improving membrane permeability and target binding (e.g., kinase inhibition) .

- 2,5-Dimethoxyphenyl moiety : Electron-donating groups stabilize π-π interactions with aromatic residues in enzymatic pockets .

Methodological approach :- Synthesize analogs with substituent variations (e.g., –OCH₃ → –CF₃).

- Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

Discrepancies often arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the acetamide group. Standardize buffers and cell lines .

- Data normalization : Use internal controls (e.g., β-actin in Western blots) to account for variability in cell viability assays .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Basic: What stability considerations are critical for in vitro assays?

Answer:

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

- pH stability : Test degradation via HPLC after 24-hour incubation in PBS (pH 7.4) at 37°C. Thiazole rings degrade under strongly acidic/basic conditions .

- Light sensitivity : Store aliquots in amber vials at –20°C to prevent photodegradation of the thioether bond .

Advanced: What experimental designs are optimal for mechanistic studies?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize binding poses with lowest ∆G values .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.